molecular formula C16H32O4Zn B8228713 Ethylhexanoic acid zinc salt

Ethylhexanoic acid zinc salt

Cat. No.: B8228713
M. Wt: 353.8 g/mol
InChI Key: YMJINPOBNZQUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ethylhexanoic acid zinc salt has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylhexanoic acid zinc salt is typically synthesized through a reaction between zinc oxide and 2-ethylhexanoic acid. The reaction conditions involve heating the mixture to facilitate the formation of the zinc salt. The chemical equation for this reaction is:

ZnO+2C8H16O2Zn(C8H15O2)2+H2O\text{ZnO} + 2\text{C}_8\text{H}_{16}\text{O}_2 \rightarrow \text{Zn(C}_8\text{H}_{15}\text{O}_2)_2 + \text{H}_2\text{O} ZnO+2C8​H16​O2​→Zn(C8​H15​O2​)2​+H2​O

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the controlled addition of zinc oxide to 2-ethylhexanoic acid under specific temperature and pressure conditions to ensure complete reaction and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethylhexanoic acid zinc salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced back to zinc metal under certain conditions.

    Substitution: It can participate in substitution reactions where the ethylhexanoate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Ligands such as phosphines or amines can be used in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of ethylhexanoic acid zinc salt involves its ability to dissociate into zinc ions and ethylhexanoate anions. The zinc ions can interact with various molecular targets, including enzymes and proteins, affecting their activity. In the case of its use as a catalyst, the zinc ions facilitate the polymerization process by coordinating with the monomers and promoting their reaction .

Comparison with Similar Compounds

Ethylhexanoic acid zinc salt is unique compared to other similar compounds due to its specific properties and applications. Some similar compounds include:

    Cobalt 2-ethylhexanoate: Used as a drier in paints and coatings.

    Nickel 2-ethylhexanoate: Used as a catalyst in hydrogenation reactions.

    Tin 2-ethylhexanoate: Used as a catalyst in the production of polylactic acid.

This compound stands out due to its versatility and effectiveness in various applications, particularly in the stabilization of PVC and the synthesis of zinc oxide nanoparticles .

Properties

IUPAC Name

2-ethylhexanoic acid;zinc
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Zn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJINPOBNZQUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Zn]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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